molecular formula C16H21NO4 B13704844 Diethyl 1-Methyl-2,3-dihydroquinoline-4,4(1H)-dicarboxylate

Diethyl 1-Methyl-2,3-dihydroquinoline-4,4(1H)-dicarboxylate

Cat. No.: B13704844
M. Wt: 291.34 g/mol
InChI Key: QSRBHNHKYHKYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1-Methyl-2,3-dihydroquinoline-4,4(1H)-dicarboxylate is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-Methyl-2,3-dihydroquinoline-4,4(1H)-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of N-alkylated anilines: This method involves the reaction of N-alkylated anilines with diethyl malonate in the presence of a base, followed by cyclization to form the quinoline ring.

    Friedländer synthesis: This classical method involves the condensation of aniline derivatives with β-ketoesters or β-diketones under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production may also incorporate continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-Methyl-2,3-dihydroquinoline-4,4(1H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the dihydroquinoline ring to a fully saturated quinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylates, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl 1-Methyl-2,3-dihydroquinoline-4,4(1H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1-Methylquinoline-4,4(1H)-dicarboxylate: Lacks the dihydro component, leading to different chemical properties.

    Diethyl 2,3-dihydroquinoline-4,4(1H)-dicarboxylate: Similar structure but with variations in the substitution pattern.

Uniqueness

Diethyl 1-Methyl-2,3-dihydroquinoline-4,4(1H)-dicarboxylate is unique due to its specific substitution pattern and dihydroquinoline ring, which confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

diethyl 1-methyl-2,3-dihydroquinoline-4,4-dicarboxylate

InChI

InChI=1S/C16H21NO4/c1-4-20-14(18)16(15(19)21-5-2)10-11-17(3)13-9-7-6-8-12(13)16/h6-9H,4-5,10-11H2,1-3H3

InChI Key

QSRBHNHKYHKYAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(C2=CC=CC=C21)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.